molecular formula C13H15NO3 B8448549 Ethyl-5-(2-carboxyethyl)oxindole

Ethyl-5-(2-carboxyethyl)oxindole

Cat. No.: B8448549
M. Wt: 233.26 g/mol
InChI Key: SRWARXJEXVAVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-5-(2-carboxyethyl)oxindole is a chemically modified oxindole derivative characterized by a carboxyethyl substituent and an ethyl ester functional group. Oxindole, a bicyclic structure comprising a benzene ring fused to a pyrrolidone ring, serves as a versatile scaffold in medicinal chemistry due to its ability to interact with biological targets such as kinases and enzymes .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

3-(1-ethyl-2-oxo-3H-indol-5-yl)propanoic acid

InChI

InChI=1S/C13H15NO3/c1-2-14-11-5-3-9(4-6-13(16)17)7-10(11)8-12(14)15/h3,5,7H,2,4,6,8H2,1H3,(H,16,17)

InChI Key

SRWARXJEXVAVDW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Methyl Oxindole-5-carboxylate

Methyl oxindole-5-carboxylate () shares the oxindole core but substitutes the ethyl ester with a methyl ester at position 5. Key differences include:

  • Metabolic Stability : Methyl esters are hydrolyzed faster in vivo, whereas ethyl esters may prolong half-life due to slower enzymatic cleavage .
  • Functional Groups : The additional 2-carboxyethyl group in Ethyl-5-(2-carboxyethyl)oxindole introduces a carboxylic acid (when de-esterified), enabling ionic interactions with biological targets, unlike the simpler methyl ester analog .

Comparison with Ethyl-5-(3-iodophenyl)-isoxazole-4-carboxylate

This compound () replaces the oxindole core with an isoxazole ring and incorporates a 3-iodophenyl group. Differences include:

  • Core Structure : Isoxazole’s planar, aromatic structure contrasts with oxindole’s fused bicyclic system, altering electronic properties and binding interactions .
  • Biological Targets : Isoxazole derivatives often target enzymes or receptors requiring halogen interactions, whereas oxindoles are prioritized in kinase inhibition .

Comparison with Oxindole-based GSK-3β Inhibitors

highlights oxindole derivatives with substituents like halogens or aryl groups designed for GSK-3β inhibition. This compound distinguishes itself through:

  • Binding Affinity : The carboxyethyl group may form hydrogen bonds with the GSK-3β active site, similar to optimized derivatives showing up to 24.3% improved binding .
  • Solubility : The hydrophilic carboxyethyl group could enhance aqueous solubility compared to hydrophobic substituents, balancing the lipophilic ethyl ester .

Physicochemical Properties and Pharmacokinetic Considerations

Compound Molecular Weight (g/mol) Predicted logP Solubility Metabolic Stability
This compound ~265.3* 1.8–2.5 Moderate (pH-dependent) Ester hydrolysis likely
Methyl oxindole-5-carboxylate ~205.2 1.2–1.6 High (polar ester) Rapid hydrolysis
Ethyl-5-(3-iodophenyl)-isoxazole-4-carboxylate 343.12 3.0–3.5 Low (hydrophobic) Stable (steric hindrance)

*Calculated based on structural formula.

  • logP : this compound’s higher logP than methyl analogs supports better blood-brain barrier penetration, critical for CNS targets .
  • Solubility : The carboxyethyl group improves solubility in basic environments, while the ethyl ester aids passive diffusion .

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